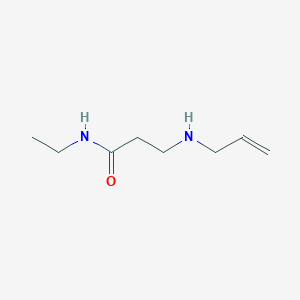

![molecular formula C8H18N2O2 B1385212 N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide CAS No. 1040692-64-5](/img/structure/B1385212.png)

N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide

説明

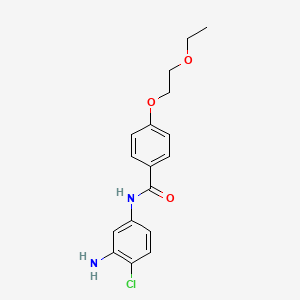

N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide is a biochemical compound used in proteomics research . It has a molecular formula of C8H18N2O2 and a molecular weight of 174.24 .

Molecular Structure Analysis

The molecule contains a total of 29 bonds. There are 11 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 primary amide (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 primary alcohol .科学的研究の応用

Biomedical Applications

N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide and related polymers have significant potential in biomedical applications. The thermo-responsive hydrogel nature of poly(N-isopropylacrylamide) (PNIPAAm) allows for copolymerization and grafting with synthetic polymers and biomolecules. This property has driven extensive research into PNIPAAm-based hydrogels, especially in the fields of controlled delivery of active molecules, self-healing materials, tissue engineering, regenerative medicine, and smart encapsulation of cells. The biodegradability of these hydrogels is notably enhanced by polymers such as poly(ethylene glycol) (PEG) and/or poly(ε-caprolactone) (PCL), while biocompatibility is typically achieved with biopolymers. Advancements in three-dimensional bioprinting technology are expected to further the development of medical devices and tools with thermal stimuli response capabilities using PNIPAAm hydrogels (Lanzalaco & Armelin, 2017).

Pharmacological and Nutraceutical Applications

Ethyl ferulate, a phenylpropanoid similar to N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide, showcases anti-inflammatory, antioxidant, and neuroprotective activities. This compound has potential applications in the pharmacological and nutraceutical industries. A review of patents and scientific articles reveals that ethyl ferulate is underexplored in these industries, despite its recognized pharmacological activities (Cunha et al., 2019).

Neurochemistry and Neurotoxicity Studies

Research on compounds structurally similar to N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide, like ethylmercury, provides insights into neurochemistry and neurotoxicity. Studies examining the ability of ethylmercury-containing compounds to cross the blood-brain barrier (BBB) indicate that these compounds are actively transported across membranes by the L-amino acid transport system. Exposure to ethylmercury-containing compounds results in the accumulation of mercury in the brain, indicating that these compounds readily cross the BBB and convert largely to highly toxic inorganic mercury compounds, which significantly bind to brain tissues (Kern et al., 2019).

Silatranes in Various Fields

Silatranes, including derivatives like 3-aminopropylsilatrane, have garnered significant research interest due to their unique structure, unusual physical-chemical properties, and diverse biological activity. These compounds have a wide range of applications in fields such as chemistry, biology, pharmaceuticals, medicine, agriculture, and industry. They are employed as plant growth biostimulants, drugs, and in the production of optical, catalytic, sorption, and special polymeric materials, as well as modern high-tech devices (Adamovich et al., 2022).

特性

IUPAC Name |

N-ethyl-3-(3-hydroxypropylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-2-10-8(12)4-6-9-5-3-7-11/h9,11H,2-7H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNNLJITCWKYJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CCNCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

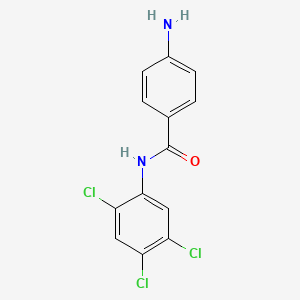

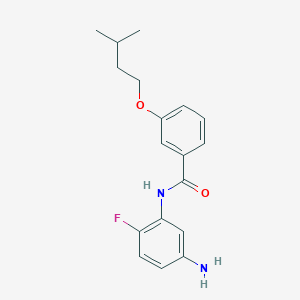

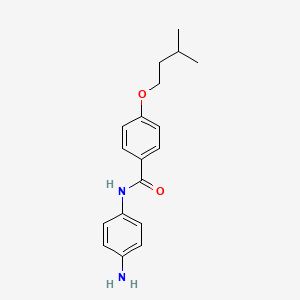

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385131.png)

![N1-[4-(Diethylamino)benzyl]-1,3-propanediamine](/img/structure/B1385141.png)